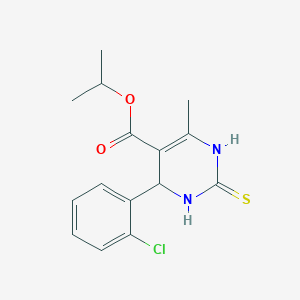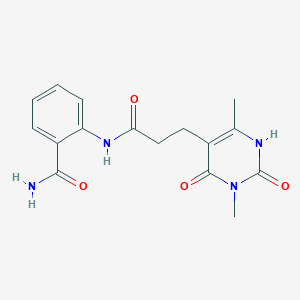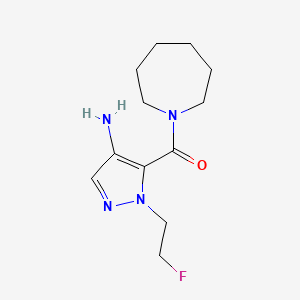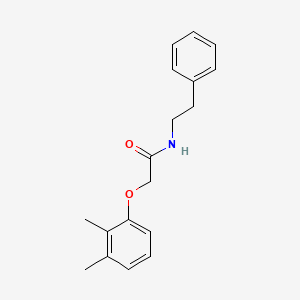![molecular formula C16H14N2O2S B2517127 モルホリノ(チエノ[2,3-b]キノリン-2-イル)メタノン CAS No. 478079-41-3](/img/structure/B2517127.png)
モルホリノ(チエノ[2,3-b]キノリン-2-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Morpholino(thieno[2,3-b]quinolin-2-yl)methanone” is a compound that belongs to the class of 2,7-naphthyridines derivatives . These compounds have sparked great attention in recent years due to their biological uses .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. Substituted tetrahydro-1 H -thiopyrano [3,4- c] pyridine-4-carbonitrile was prepared by the reaction of 1-methyl piperidin-4-one with CS 2, malononitrile, and triethylamine . The condensed thiopyrane was then converted to three-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile by reaction with morpholine .Molecular Structure Analysis
The molecular structure of this compound was validated using spectral techniques such as Fourier Transform Infrared (FT-IR), Nuclear magnetic resonance (1 H NMR, 13 C NMR), and mass spectrum .Chemical Reactions Analysis
This compound was used as a starter in a series of heterocyclic compounds, such as the thieno [2,3- c ] [2,7]naphthyridines moiety . It was also used as a precursor to create original heterocyclic moieties, namely: pyrimidothienonaphthyridino and pyridothieno naphthyridino in compounds .科学的研究の応用
遺伝子調節
“モルホリノ(チエノ[2,3-b]キノリン-2-イル)メタノン”は、光活性化環状ケージドモルホリノオリゴマー(ccMOs)の合成に使用されます . これらのccMOsは、空間的および時間的制御を伴って遺伝子発現を選択的に調節するための有望なツールです . それらは、DNA結合能力を阻害し、405 nmの光を短時間照射することで活性を回復させることができます .
生物学的および薬理学的活性
“モルホリノ(チエノ[2,3-b]キノリン-2-イル)メタノン”の構造の一部であるキノリン環系は、生物学的および薬理学的活性を有する多数の合成および天然物の足場として広く使用されています .
創薬
キノリンとその誘導体は、新しい創薬のための重要な複素環化合物群を形成しています . キノリン核は、さまざまな治療活性を備えており、新しいキノロン誘導体は、いくつかの薬理学的活性を有する生物学的に活性な化合物であることが知られています .
アンチセンス試薬
“モルホリノ(チエノ[2,3-b]キノリン-2-イル)メタノン”は、ホスホロジアミデートモルホリノオリゴマー(MOs)の合成に使用されます . MOsは、関心のある遺伝子の発現を選択的に修飾するために使用される強力なツールです .
複素環化合物の合成
“モルホリノ(チエノ[2,3-b]キノリン-2-イル)メタノン”は、複素環化合物の合成に使用されます . これらの化合物は、スクラウプ、デーバー・フォン・ミラー、プフィッツィンガー、フリーデランダー、コンラッド・リムパッハ、コンベス合成などのさまざまな従来の命名反応によって合成されています .
光トリガー型遺伝子機能調節
“モルホリノ(チエノ[2,3-b]キノリン-2-イル)メタノン”は、光活性化環状ケージドモルホリノオリゴマー(ccMOs)の合成に使用されます . これらのccMOsは、光トリガー型遺伝子機能調節に使用できます .
将来の方向性
作用機序
Target of Action
Morpholino(thieno[2,3-b]quinolin-2-yl)methanone is a derivative of thienoquinolines , a class of compounds known for their wide array of biological properties. Thienoquinolines have been reported to exhibit analgesic, anti-inflammatory, antagonist, antioxidant, memory enhancing, antipyretic, anti-anaphylactic activities, and more . .
Mode of Action
Thienoquinolines, the parent compounds, are known to interact with various biological targets to exert their effects .
Biochemical Pathways
Thienoquinolines, however, are known to influence a variety of biological pathways due to their diverse biological activities .
Result of Action
Morpholino(thieno[2,3-b]quinolin-2-yl)methanone and its derivatives have been studied for their antimicrobial activity against a variety of bacterial and fungal strains. In addition, some of these compounds have shown anticancer activity in liver and cells of breast cancer .
Action Environment
The fluorescence properties of similar compounds have been found to vary in different solvents, indicating that the environment can influence their behavior .
生化学分析
Biochemical Properties
It is known that thienoquinolines, the family to which this compound belongs, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the thienoquinoline derivative .
Cellular Effects
Some thienoquinoline derivatives have been shown to exhibit anticancer activity in liver and cells of breast cancer . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thienoquinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that thienoquinoline derivatives can exhibit changes in their effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Some thienoquinoline derivatives have been shown to exhibit dose-dependent effects .
Metabolic Pathways
Thienoquinoline derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Thienoquinoline derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Thienoquinoline derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
特性
IUPAC Name |
morpholin-4-yl(thieno[2,3-b]quinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-16(18-5-7-20-8-6-18)14-10-12-9-11-3-1-2-4-13(11)17-15(12)21-14/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCVAJPFUCXZJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=CC4=CC=CC=C4N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyclopropyl-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2517047.png)

![(E)-2-amino-N-phenethyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2517052.png)
![1,3-Dihydro-5-nitro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B2517053.png)


![tert-butyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2517056.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide](/img/structure/B2517057.png)
![4-[(3-Chloro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2517058.png)



![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2517062.png)
